molecular formula C11H18O3 B14482808 5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one CAS No. 64884-58-8

5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one

Cat. No.: B14482808
CAS No.: 64884-58-8
M. Wt: 198.26 g/mol
InChI Key: UXMUWOPVTWOSFD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one is an organic compound with the molecular formula C11H20O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is also known as 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed in an appropriate solvent like toluene, and the product is isolated through distillation or crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The spiro structure allows it to fit into enzyme active sites, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one is unique due to its specific spiro structure and the presence of the ketal group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

64884-58-8

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

5,5-dimethyl-1,3-dioxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C11H18O3/c1-10(2)9(12)13-8-14-11(10)6-4-3-5-7-11/h3-8H2,1-2H3

InChI Key

UXMUWOPVTWOSFD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OCOC12CCCCC2)C

Origin of Product

United States

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